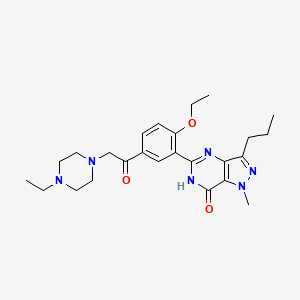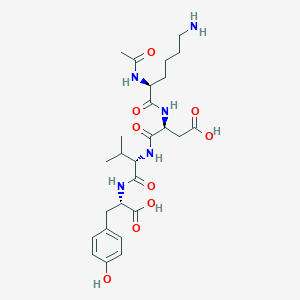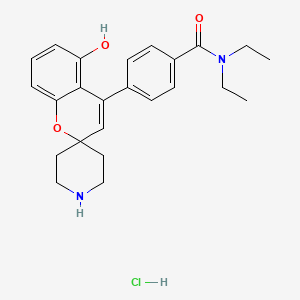
ADL-5859
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADL-5859 is a novel, orally bioavailable compound developed by Adolor Corporation that targets the delta opioid receptor . It was in phase II of clinical trials for the treatment of neuropathic pain, acute pain, and pain due to osteoarthritis . It is a selective and orally active δ opioid receptor (DOR) agonist with a Ki and an EC50 value of 0.84 and 20 nM, respectively .
Molecular Structure Analysis
The molecular formula of this compound is C24H28N2O3 . The exact mass is not provided, but the molecular weight is 428.957 . The elemental composition is: Carbon 67.20%, Hydrogen 6.81%, Chlorine 8.26%, Nitrogen 6.53%, and Oxygen 11.19% .Chemical Reactions Analysis
This compound shows activities to the δ opioid receptor with a Ki and an EC50 value of 0.84 and 20 nM, respectively . It also exhibits inhibitory activity to the hERG channel with an IC50 value of 78 μM .Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in DMSO (≥21.45 mg/mL) but insoluble in ethanol . It is also soluble in water (≥5.48 mg/mL) with ultrasonic .Aplicaciones Científicas De Investigación
Tratamiento del dolor neuropático
ADL-5859 estaba en la fase II de ensayos clínicos para el tratamiento del dolor neuropático {svg_1}. El dolor neuropático es un estado de dolor complejo y crónico que generalmente se acompaña de lesiones tisulares. Con el dolor neuropático, las fibras nerviosas pueden estar dañadas, disfuncionales o lesionadas, y por lo tanto envían señales incorrectas a otros centros de dolor.
Tratamiento del dolor agudo
This compound también se ha estudiado por su potencial en el tratamiento del dolor agudo {svg_2}. El dolor agudo es un tipo de dolor que generalmente dura menos de 3 a 6 meses, o dolor directamente relacionado con daño de tejidos blandos, como un esguince de tobillo o un corte de papel.
Tratamiento del dolor de osteoartritis
El compuesto se estaba desarrollando para el alivio del dolor en pacientes que sufren de osteoartritis de rodilla {svg_3}. La osteoartritis es una enfermedad articular degenerativa, a menudo descrita como artritis de "desgaste". Es la condición crónica más común de las articulaciones y ocurre cuando el cartílago o amortiguador entre las articulaciones se descompone, lo que lleva a dolor, rigidez e inflamación.
Efectos analgésicos
La investigación ha demostrado que this compound tiene efectos analgésicos en ratones {svg_4}. Esto significa que podría usarse potencialmente como un analgésico en varios tratamientos médicos.
Efectos antidepresivos
Además de sus efectos analgésicos, this compound también ha mostrado efectos antidepresivos en ratas {svg_5}. Esto sugiere que podría usarse potencialmente en el tratamiento de la depresión.
Efectos de locomoción
This compound se ha estudiado por sus efectos en la locomoción {svg_6}. En este contexto, la locomoción se refiere al movimiento o la capacidad de moverse de un lugar a otro. Se encontró que this compound no indujo hiperlocomoción, a diferencia de otros agonistas δ-opioides {svg_7}.
Mecanismo De Acción
Target of Action
ADL-5859 is a selective and orally active δ opioid receptor (DOR) agonist . The δ opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating pain perception and mood regulation .
Mode of Action
As a δ opioid receptor agonist, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of certain types of pain signals in the nervous system .
Biochemical Pathways
It is known that δ opioid receptor activation can inhibit adenylate cyclase activity, decrease intracellular camp levels, and modulate voltage-gated calcium channels . These actions can lead to a decrease in neuronal excitability and neurotransmitter release, which can help to alleviate pain .
Pharmacokinetics
As an orally active compound, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The metabolism and excretion of this compound are areas of ongoing research .
Result of Action
The primary result of this compound’s action is the alleviation of pain . By activating δ opioid receptors, it can inhibit the transmission of pain signals in the nervous system . This can lead to a decrease in the perception of pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the drug’s action .
Safety and Hazards
The safety data sheet for ADL-5859 was not available in the search results. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .
Relevant Papers Several papers have been published on this compound. For instance, one paper discusses the δ-Opioid mechanisms for this compound effects in mice, including analgesia, locomotion, and receptor internalization . Another paper discusses the potential therapeutic benefits of selective δ opioid receptor agonists like this compound for the treatment of various types of pain conditions . These papers provide valuable insights into the properties and potential applications of this compound.
Análisis Bioquímico
Biochemical Properties
ADL-5859 is a selective and orally active delta opioid receptor (DOR) agonist . It interacts with the DOR with a Ki and an EC50 value of 0.84 and 20 nM, respectively . It also shows inhibitory activity to the hERG channel .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been used in studies to reduce inflammatory and neuropathic pain . Its effects were mediated by delta-opioid receptors, with a main contribution of receptors expressed on peripheral Nav1.8-positive neurons .
Molecular Mechanism
It is known that it is a selective and orally active delta opioid receptor (DOR) agonist . It exerts its effects at the molecular level through its interaction with the DOR .
Dosage Effects in Animal Models
In animal models, this compound has been shown to efficiently reverse mechanical allodynia at a dose optimal to reduce inflammatory pain
Propiedades
IUPAC Name |
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLSWREIULTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677374 |
Source


|
| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850173-95-4 |
Source


|
| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
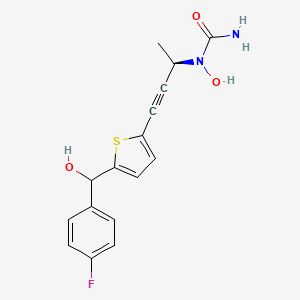
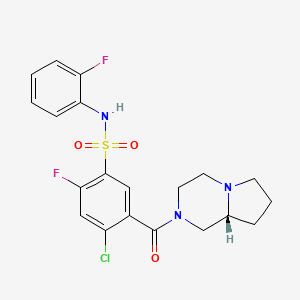
![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)
![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)


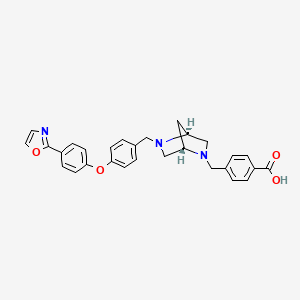
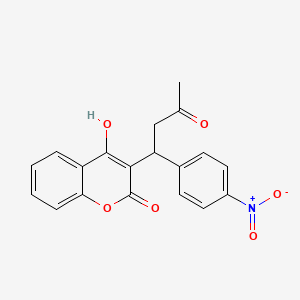
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)
